molecular formula C13H11N5 B2360736 3-(5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl)aniline CAS No. 1092305-59-3

3-(5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl)aniline

Cat. No. B2360736
CAS RN: 1092305-59-3
M. Wt: 237.266
InChI Key: XQUDJJUJMHFDQF-UHFFFAOYSA-N
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Description

“3-(5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl)aniline” is a complex organic compound that contains a pyridine and a triazole ring. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . The 1,2,4-triazole is a class of heterocyclic compounds that contain the fundamental five-membered ring structure with three nitrogen atoms and two carbon atoms at non-adjacent positions .


Chemical Reactions Analysis

The chemical reactions involving “3-(5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl)aniline” would likely be complex and highly dependent on the specific conditions and reagents used. For example, a novel 1,2,4-triazole intermediate 5-pyridin-2-yl-1H-[1,2,4]triazole-3-carboxylic acid ethyl ester was prepared by the reaction of N’-aminopiridyne-2-carboximidamine and an excess monoethyl oxalyl chloride and screened for biological activities .

Scientific Research Applications

Pharmaceutical Synthesis

The isoindoline-1,3-dione scaffold has shown promise in pharmaceutical synthesis. Researchers have explored various synthetic strategies to access derivatives of this compound. One common approach involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of N-isoindoline-1,3-diones . These derivatives could serve as building blocks for novel drug candidates.

Herbicides and Agrochemicals

The compound’s unique structure makes it a potential candidate for herbicides and agrochemicals. Researchers have investigated its efficacy in inhibiting plant growth and controlling weeds. Further studies are needed to optimize its herbicidal properties .

Colorants and Dyes

N-isoindoline-1,3-dione derivatives have been explored for their colorant and dye applications. Their chromophoric properties make them suitable for use in textiles, paints, and other color-related industries .

Polymer Additives

The compound’s reactivity allows for its incorporation into polymer matrices. It could serve as an additive to modify polymer properties, such as mechanical strength, thermal stability, or UV resistance .

Organic Synthesis

Researchers have utilized N-isoindoline-1,3-dione derivatives in organic synthesis. These compounds participate in various reactions, including cyclizations, condensations, and functional group transformations. Their versatility makes them valuable tools for constructing complex organic molecules .

Photochromic Materials

The compound’s photochromic properties have attracted attention. Photochromic materials change color upon exposure to light, and N-isoindoline-1,3-dione derivatives could find applications in optical devices, sensors, and smart materials .

Anti-Fibrosis Activity

Some derivatives of this compound have displayed better anti-fibrosis activity than existing drugs like Pirfenidone. These findings suggest potential therapeutic applications in fibrotic diseases .

Safety and Hazards

The safety and hazards associated with “3-(5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl)aniline” would likely depend on its specific chemical structure and how it is used. General safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .

Future Directions

The future directions for research on “3-(5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl)aniline” would likely depend on its specific properties and potential applications. For example, similar compounds have been studied for their potential as bioactive ligands and chemosensors . Additionally, solvent- and catalyst-free synthesis methods under microwave irradiation have been explored for similar compounds .

properties

IUPAC Name

3-(5-pyridin-2-yl-1H-1,2,4-triazol-3-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5/c14-10-5-3-4-9(8-10)12-16-13(18-17-12)11-6-1-2-7-15-11/h1-8H,14H2,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQUDJJUJMHFDQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC(=NN2)C3=CC(=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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